molecular formula C7H14N2O B13939806 5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane

5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane

Cat. No.: B13939806
M. Wt: 142.20 g/mol
InChI Key: GCFNMDGZTYVNME-UHFFFAOYSA-N
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Description

5-Methyl-8-oxa-2,5-diazaspiro[35]nonane is a spiro compound characterized by a unique structure that includes both nitrogen and oxygen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated products.

Scientific Research Applications

5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxa-2,8-diazaspiro[3.5]nonane
  • 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane
  • 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

Uniqueness

5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane is unique due to the presence of a methyl group at the 5-position, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

5-methyl-8-oxa-2,5-diazaspiro[3.5]nonane

InChI

InChI=1S/C7H14N2O/c1-9-2-3-10-6-7(9)4-8-5-7/h8H,2-6H2,1H3

InChI Key

GCFNMDGZTYVNME-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCC12CNC2

Origin of Product

United States

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